4-Nitro-2-(phenylethynyl)aniline
Description
4-Nitro-2-(phenylethynyl)aniline is a nitro-substituted aniline derivative featuring a phenylethynyl group at the 2-position and a nitro (-NO₂) group at the 4-position. Its molecular formula is C₁₄H₁₀N₂O₂, with a molar mass of 238.25 g/mol. The nitro group imparts strong electron-withdrawing effects, influencing reactivity, electronic properties, and applications in organic synthesis, particularly in cyclization and reduction reactions .
Structurally, it belongs to the broader class of 2-(phenylethynyl)aniline derivatives, which are synthesized via Sonogashira coupling between aryl halides and terminal alkynes. These compounds are pivotal intermediates in preparing indoles, benzofurans, and other heterocycles .
Properties
Molecular Formula |
C14H10N2O2 |
|---|---|
Molecular Weight |
238.24 g/mol |
IUPAC Name |
4-nitro-2-(2-phenylethynyl)aniline |
InChI |
InChI=1S/C14H10N2O2/c15-14-9-8-13(16(17)18)10-12(14)7-6-11-4-2-1-3-5-11/h1-5,8-10H,15H2 |
InChI Key |
INAPHBAYFQAFEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=C(C=CC(=C2)[N+](=O)[O-])N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key analogs include derivatives with substituents at the 4-position (e.g., Cl, F, CF₃, CH₃) or modifications to the ethynyl group (e.g., vinyl, pyridinyl). These substitutions alter electronic properties, solubility, and reactivity:
Electronic Effects :
- Nitro (-NO₂): Strong electron-withdrawing nature reduces electron density at the aromatic ring, slowing electrophilic substitution but accelerating nucleophilic attacks. This enhances oxidative stability and directs reactions to specific positions .
- Chloro (-Cl)/Fluoro (-F) : Moderate EWGs that stabilize intermediates in cyclization reactions (e.g., indole synthesis) without excessively deactivating the ring .
- Methyl (-CH₃): Electron-donating group (EDG) increases electron density, improving solubility in non-polar solvents but reducing thermal stability .
Reactivity in Key Reactions
(a) Cyclization to Indoles
- 4-Nitro-2-(phenylethynyl)aniline : The nitro group must first be reduced to an amine (-NH₂) before cyclization, as seen in the conversion of 1-nitro-2-(phenylethynyl)benzene to 2-phenylindole. This stepwise process avoids by-products like 2-(phenylethynyl)aniline .
- Chloro/Fluoro Analogs : Direct cyclization is feasible due to milder EWGs. For example, 4-chloro derivatives undergo Au-catalyzed cyclization with ~90% efficiency .
- N-Tosyl Derivatives : Tosyl groups (e.g., 2-(phenylethynyl)tosylaniline) enhance cyclization by increasing proton acidity, achieving 95% yield in indole synthesis .
(b) Borylative Reactions
- Nitro Substituted: No direct data, but the nitro group likely inhibits borylative cyclization due to strong deactivation.
- N,N-Dimethyl-2-(phenylethynyl)aniline : Undergoes trans-haloboration with BCl₃ instead of cyclization, highlighting substituent-dependent pathways .
(c) Catalytic Hydrogenation
- 4-Nitro Derivatives : Pd catalysts preferentially reduce nitro groups to amines (e.g., 2-(phenylethynyl)aniline), while Au catalysts promote cyclization .
- Methyl/Chloro Analogs : Show lower conversion rates in hydrogenation due to reduced electron deficiency .
Physical and Spectral Properties
- Melting Points : Nitro-substituted analogs (e.g., 4-nitro-2-(1-phenylvinyl)aniline) exhibit higher melting points (>200°C) due to polarity and hydrogen bonding, compared to 4-methyl derivatives (~110–120°C) .
- NMR Data : The ethynyl group in 2-(phenylethynyl)aniline derivatives produces distinct ¹H NMR signals at δ 2.14 (s, 1H) for the terminal proton, with aromatic protons appearing between δ 7.31–7.48 .
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